Lanthanum acetate monohydrate

説明

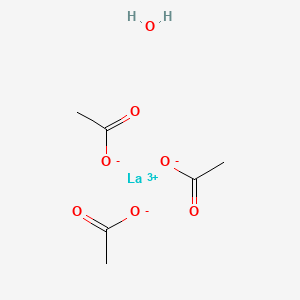

Lanthanum acetate is an inorganic compound, a salt of lanthanum with acetic acid. It forms colorless crystals and dissolves in water . It’s used as a precursor for the fabrication of thin films and perovskite ceramics using the sol-gel method .

Synthesis Analysis

Lanthanum acetate can be formed by the reaction of lanthanum (III) oxide and acetic anhydride . It can also be made in a reaction of lanthanum oxide with 50% acetic acid .Molecular Structure Analysis

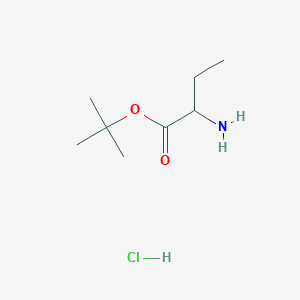

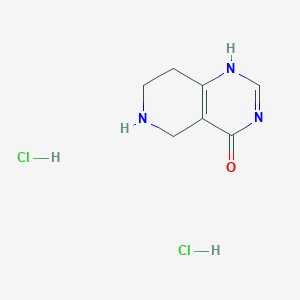

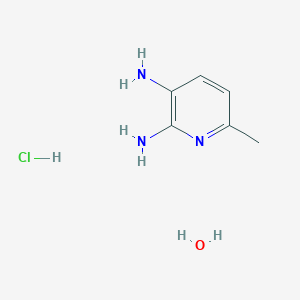

The molecular formula of Lanthanum acetate is C6H9LaO6 . The average mass is 316.038 Da and the monoisotopic mass is 315.946259 Da .Chemical Reactions Analysis

Lanthanum acetate and its hydrates decompose when heated . It can be used to prepare other materials such as NaLaS2, La2Zr2O7 .Physical And Chemical Properties Analysis

Lanthanum (III) acetate forms colorless crystals . It dissolves in water and forms hydrates of the composition La (CH3COO)3•nH2O, where n = 1 and 1.5 .科学的研究の応用

Colorimetric Microanalytical Method : Lanthanum has been used as a specific reagent for the qualitative identification of acetate. This involves forming basic lanthanum acetate, which adsorbs iodine, resulting in a characteristic blue color useful for detecting acetate in small amounts (Hutchens & Kass, 1949).

Therapeutic Application in Medicine : The biological properties of lanthanides, including lanthanum, have been explored for therapeutic applications. One such application is lanthanum carbonate, used as a phosphate binder in treating hyperphosphatemia (Fricker, 2006).

Preparation of Lanthanum and Cerium Acylates : Studies on the reaction of anhydrous lanthanum and cerium chlorides with acetic acid and acetic anhydride have led to the preparation of tri-acetates, useful in various chemical processes (Misra, Misra, & Mehrotra, 1963).

Synthesis of Lanthanum-based Colloidal Sols : Research on lanthanum-based colloidal sols aimed at synthesizing lanthanum oxychloride inorganic coatings for catalytic applications highlights the role of lanthanum acetate in the formation of microporous coatings (Chanaud et al., 1994).

Inhibition of Vascular Calcification : Lanthanum acetate has been found to inhibit vascular calcification induced by vitamin D3 and nicotine in rats, suggesting potential therapeutic applications (Zhou et al., 2009).

Photophysical and Photochemical Properties : Studies on lanthanum(III) ions forming complexes with certain molecules have revealed unique photophysical and photochemical properties, important in fields like photodynamic therapy and molecular electronics (Valicsek, Eller, & Horváth, 2012).

Separation of Lanthanides : Crystallization of homochiral camphorate metal-organic frameworks with lanthanum acetate has been used for the selective crystallization of lanthanides, crucial in various technological applications (Zhao et al., 2014).

Synthesis of Anhydrous Acetates for Nuclear Fuel Recycling : Research on anhydrous acetate salts, including lanthanides like lanthanum, has implications for nuclear fuel recycling and the separation of rare earth elements (Smetana et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

lanthanum(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCZRMEPGLHRN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11LaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum acetate monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Hydroxyethyl)phenyl]boronic acid](/img/structure/B7969905.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7969915.png)